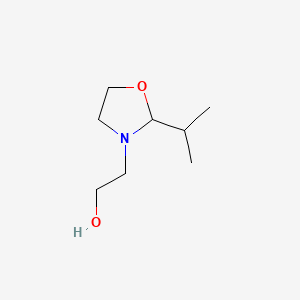

2-(2-Isopropyloxazolidin-3-yl)ethanol

Description

The exact mass of the compound 3-Oxazolidineethanol, 2-(1-methylethyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-7(2)8-9(3-5-10)4-6-11-8/h7-8,10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZARITHRMKPIQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1N(CCO1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30865447 | |

| Record name | 3-Oxazolidineethanol, 2-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 3-Oxazolidineethanol, 2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

28770-01-6 | |

| Record name | 2-Isopropyl-3-(2-hydroxyethyl)-1,3-oxazolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28770-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropyl-1,3-oxazolidine-3-ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028770016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Oxazolidineethanol, 2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Oxazolidineethanol, 2-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(propan-2-yl)-1,3-oxazolidin-3-yl]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOPROPYL-1,3-OXAZOLIDINE-3-ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4R1U8EA8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-isopropyloxazolidin-3-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the physical and chemical properties of 2-(2-isopropyloxazolidin-3-yl)ethanol, a heterocyclic compound with potential applications in various scientific fields. This document is structured to provide not just data, but also insights into its synthesis, characterization, and safe handling, reflecting a deep understanding of its chemical nature.

Molecular and Physical Properties

This compound, identified by the CAS number 28770-01-6, is a substituted oxazolidine derivative. The oxazolidine ring, a five-membered heterocycle containing both nitrogen and oxygen, imparts unique chemical characteristics to the molecule. The presence of a hydroxyl group and an isopropyl substituent further influences its physical and reactive properties.

The fundamental identifiers and computed properties of this compound are summarized below.[1] It is important to note that while some experimental data is available, certain properties are based on predictive models and should be considered with that in mind.

Table 1: Molecular and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₇NO₂ | PubChem[1] |

| Molecular Weight | 159.23 g/mol | PubChem[1] |

| CAS Number | 28770-01-6 | PubChem[1] |

| Appearance | Liquid | EPA Chemical Data Reporting (CDR)[1] |

| Boiling Point | 241.8 ± 25.0 °C (Predicted) | ChemicalBook[2] |

| Density | 1.007 ± 0.06 g/cm³ (Predicted) | ChemicalBook[2] |

| Flash Point | 100 °C | Guidechem |

| Refractive Index | 1.465 | Guidechem |

| Water Solubility | 612 g/L at 25°C (Predicted) | ChemicalBook[2] |

| LogP | 0.06 at 25°C (Predicted) | ChemicalBook[2] |

The predicted high water solubility is attributed to the presence of the hydroxyl group and the nitrogen and oxygen atoms in the oxazolidine ring, which can participate in hydrogen bonding. The LogP value suggests a relatively balanced hydrophilic and lipophilic character.

Synthesis and Mechanism

The synthesis of this compound typically follows the general principle for the formation of 2-substituted oxazolidines: the condensation reaction between an N-substituted ethanolamine and an aldehyde or ketone. In this specific case, the reactants are diethanolamine and isobutyraldehyde.

The reaction proceeds via the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization with the elimination of a water molecule to form the stable oxazolidine ring. The use of diethanolamine provides the N-(2-hydroxyethyl) substituent.

Conceptual Synthesis Workflow:

Caption: A workflow diagram for the safe handling of this compound.

Conclusion

This compound is a versatile heterocyclic compound with a range of potential applications. This guide has provided a detailed overview of its physical and chemical properties, a representative synthetic route with mechanistic insights, and a summary of its expected spectroscopic characteristics. Adherence to strict safety protocols is paramount when handling this compound due to its hazardous nature. Further experimental validation of its physical properties and detailed spectroscopic analysis will be beneficial for its broader application in research and development.

References

-

PubChem. 2-Isopropyl-1,3-oxazolidine-3-ethanol. National Center for Biotechnology Information. [Link]

-

SpectraBase. 2-(2-Ethyl-1,3-oxazolidin-3-yl)ethanol. [Link]

-

Sika. Incozol 3 Safety Data Sheet. [Link]

-

ConRo. PU Gloss Varnish 1Lt Safety Data Sheet. [Link]

-

Jones Blair. Safety Data Sheet. [Link]

Sources

A Technical Guide to the Synthesis and Application of L-Valinol-Derived Chiral Auxiliaries

Abstract

In the landscape of modern drug development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, safety, and efficacy.[1][2] Chiral auxiliaries, which are enantiomerically pure compounds that temporarily guide the stereochemical course of a reaction, represent a robust and reliable strategy for achieving high levels of asymmetric induction.[3][4] Among the most valuable precursors for these auxiliaries are naturally occurring amino acids, with L-valine and its derivative, L-valinol, being exemplary due to their low cost, high optical purity, and the steric influence of the bulky isopropyl group.[4][5]

This technical guide provides an in-depth examination of the synthesis of oxazolidine-based chiral auxiliaries derived from L-valinol. We will begin by addressing a crucial clarification regarding the specified target molecule, 2-(2-isopropyloxazolidin-3-yl)ethanol, and its relationship to L-valinol. Subsequently, this guide will present a detailed, field-proven protocol for the synthesis of a true L-valinol-derived chiral auxiliary, (4S)-4,2-diisopropyloxazolidine. The document covers the underlying reaction mechanism, purification strategies, characterization, and the broader context of its application in asymmetric synthesis for a professional audience of researchers and drug development scientists.

Structural Elucidation: Defining the Synthetic Target

A rigorous approach to chemical synthesis begins with an unambiguous understanding of the target molecule's structure. The requested compound is This compound .

-

Chemical Name: this compound

-

Synonyms: 3-(2-Hydroxyethyl)-2-isopropyloxazolidine, N-(2-Hydroxyethyl)-2-isopropyloxazolidine[6]

-

Molecular Formula: C₈H₁₇NO₂[9]

-

Molecular Weight: 159.23 g/mol [6]

Analysis of this structure reveals that it is composed of a foundational oxazolidine ring derived from the condensation of 2-aminoethanol (ethanolamine) and isobutyraldehyde , followed by the attachment of a second ethanol unit to the ring's nitrogen atom.

Critically, the C4 and C5 positions of the oxazolidine ring are unsubstituted (-CH₂-). This structural feature is inconsistent with a synthetic origin from L-valinol ((S)-2-amino-3-methyl-1-butanol), as the L-valinol backbone would necessarily yield a substituent at the C4 position of the oxazolidine ring (specifically, an isopropyl group).

Therefore, a direct synthesis of the achiral molecule this compound from the chiral starting material L-valinol is chemically incongruous, as it would require the degradation of the valinol carbon skeleton. This guide will instead focus on the synthesis of a structurally related and synthetically valuable chiral auxiliary that is logically derived from L-valinol.

Proposed Target: Synthesis of (4S)-4,2-Diisopropyloxazolidine

To align with the goal of producing a chiral auxiliary from L-valinol, we will focus on a more logical and synthetically useful target: (4S)-4,2-diisopropyloxazolidine . This molecule is the direct product of the condensation reaction between L-valinol and isobutyraldehyde. The inherent chirality of L-valinol is preserved, creating a powerful tool for asymmetric synthesis.

The overall workflow for this synthesis is straightforward and relies on established chemical principles.

Reaction Mechanism: Oxazolidine Formation

The synthesis of an oxazolidine from a 1,2-amino alcohol and an aldehyde is a classic condensation reaction.[10][11] The process involves two key stages: the formation of a hemiaminal intermediate followed by an intramolecular cyclization.

-

Hemiaminal Formation: The nucleophilic nitrogen atom of the L-valinol amine group attacks the electrophilic carbonyl carbon of isobutyraldehyde. This is followed by a proton transfer to form a hemiaminal (or carbinolamine) intermediate.

-

Intramolecular Cyclization: The hydroxyl group of the L-valinol backbone then acts as a nucleophile, attacking the carbon of the hemiaminal.

-

Dehydration: The resulting intermediate eliminates a molecule of water to form the stable five-membered oxazolidine ring. This final step is typically irreversible and drives the reaction to completion, especially when water is actively removed from the system.[12]

Experimental Protocol

This protocol describes the synthesis of (4S)-4,2-diisopropyloxazolidine on a laboratory scale. All operations should be performed in a well-ventilated fume hood.

4.1. Materials and Equipment

| Reagent/Equipment | Details |

| Reagents | |

| L-Valinol | (S)-2-Amino-3-methyl-1-butanol, ≥98% purity |

| Isobutyraldehyde | 2-Methylpropanal, ≥99% purity |

| Toluene | Anhydrous grade |

| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular |

| Equipment | |

| Round-bottom flask | 250 mL, with ground glass joint |

| Dean-Stark trap | Calibrated |

| Reflux condenser | |

| Magnetic stirrer & stir bar | |

| Heating mantle | |

| Rotary evaporator | |

| Vacuum distillation setup |

4.2. Step-by-Step Procedure

-

Setup: Assemble the 250 mL round-bottom flask with the Dean-Stark trap and reflux condenser. Ensure all glassware is dry. Add a magnetic stir bar to the flask.

-

Charging Reagents: To the flask, add L-valinol (10.32 g, 100 mmol, 1.0 equiv.) and anhydrous toluene (120 mL).

-

Addition of Aldehyde: Begin stirring the mixture. Slowly add isobutyraldehyde (7.93 g, 110 mmol, 1.1 equiv.) to the suspension. A slight exotherm may be observed.

-

Reaction: Heat the mixture to reflux using the heating mantle. The reaction progress is monitored by the collection of water in the Dean-Stark trap. The theoretical amount of water to be collected is 1.8 mL. Continue refluxing for 3-5 hours, or until water evolution ceases.

-

Cooling and Work-up: Once the reaction is complete, allow the flask to cool to room temperature.

-

Solvent Removal: Transfer the reaction mixture to a single-neck round-bottom flask and remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield the final product as a clear, colorless oil.

Purification and Characterization

5.1. Purification

-

Vacuum Distillation: This is the preferred method for purifying the product on a gram scale. The lower pressure allows the compound to boil at a temperature below its decomposition point.

-

Flash Column Chromatography: For smaller scales or for removing highly polar impurities, flash chromatography on silica gel can be employed. A typical eluent system would be a gradient of ethyl acetate in hexanes.[13]

5.2. Characterization

The identity and purity of the synthesized (4S)-4,2-diisopropyloxazolidine should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: Provides definitive structural information, confirming the presence of the two distinct isopropyl groups and the oxazolidine ring structure.

-

FT-IR Spectroscopy: Will show the absence of N-H and O-H stretches from the starting material and the presence of C-O and C-N bonds characteristic of the oxazolidine ring.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight of the product and assesses its purity.

Application in Asymmetric Synthesis

The synthesized (4S)-4,2-diisopropyloxazolidine is not typically used directly but serves as a precursor to a more functional chiral auxiliary, most commonly an N-acyl derivative analogous to the well-known Evans' oxazolidinones.[14][15][16]

-

N-Acylation: The secondary amine within the oxazolidine ring can be readily acylated with an acyl chloride or anhydride (e.g., propionyl chloride) in the presence of a base.

-

Enolate Formation: The resulting N-acyl oxazolidine can be treated with a strong base, such as lithium diisopropylamide (LDA), to form a chiral enolate.

-

Diastereoselective Alkylation: The bulky isopropyl group at the C4 position effectively shields one face of the enolate. This steric hindrance directs an incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face, resulting in the formation of one diastereomer in high excess.[17]

-

Auxiliary Cleavage: After the desired stereocenter has been set, the chiral auxiliary can be hydrolytically cleaved under mild conditions, yielding the desired chiral product (e.g., a carboxylic acid or alcohol) and recovering the L-valinol-derived auxiliary for potential reuse.[3][4]

This capacity for high diastereoselectivity and recovery makes L-valinol-derived auxiliaries a cornerstone technology in the early phases of drug discovery and process development.[17]

Conclusion

While the direct synthesis of this compound from L-valinol is not feasible due to fundamental structural disparities, the principles of asymmetric synthesis guide us to a more valuable and chemically sound objective: the preparation of the chiral auxiliary (4S)-4,2-diisopropyloxazolidine. This guide provides a comprehensive framework for its synthesis via a robust condensation reaction, detailing the mechanism, a practical experimental protocol, and purification strategies. By understanding and applying these methods, researchers can leverage the rich stereochemical information of L-valinol to build complex, enantiomerically pure molecules essential for the advancement of pharmaceutical science.

References

- Benchchem. (2025). The Efficacy of Chiral Auxiliaries in Asymmetric Synthesis: A Comparative Guide. Benchchem.

- Wikipedia. (n.d.). Chiral auxiliary. Wikipedia.

- Benchchem. (2025). Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. Benchchem.

- da Silva, J., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(6). Retrieved from ResearchGate.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Chiral Auxiliaries in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- MDPI. (n.d.). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). MDPI.

- Kim, T. H., & Lee, G. (2000). L‐Valinol and L‐Phenylalaninol‐Derived 2‐Imidazolidinones as Chiral Auxiliaries in Asymmetric Aldol Reactions. ChemInform, 31(24).

- ResearchGate. (2010). ChemInform Abstract: L-Valinol and L-Phenylalaninol-Derived 2-Imidazolidinones as Chiral Auxiliaries in Asymmetric Aldol Reactions. ResearchGate.

- Wikipedia. (n.d.). Oxazolidine. Wikipedia.

- Benchchem. (2025). Application Notes and Protocols: Chiral Auxiliaries in Asymmetric Synthesis with a Focus on L-Valine Derivatives. Benchchem.

- Organic Chemistry Portal. (n.d.). Oxazolidine synthesis. Organic Chemistry Portal.

- Wiley Online Library. (2010). ChemInform Abstract: An Excellent Procedure for the Synthesis of Oxazolidin-2-ones. Wiley Online Library.

- Al-Masum, M., Lott, B., & Ghazialsharif, N. (2012). An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. International Journal of Organic Chemistry, 2, 362-365.

- Benchchem. (2025). L-Alaninol as a Chiral Auxiliary in Asymmetric Synthesis: Application Notes and Protocols. Benchchem.

- Echemi. (n.d.). 2-Isopropyl-3-(2-hydroxyethyl)-1,3-oxazolidine. Echemi.

- LookChem. (n.d.). 28770-01-6(3-Oxazolidineethanol,2-(1-methylethyl)-(9CI)) Product Description. LookChem.

- PubChem. (n.d.). 2-Isopropyl-1,3-oxazolidine-3-ethanol. PubChem.

- Sigma-Aldrich. (n.d.). Oxazolidinones for Asymmetric Synthesis. Sigma-Aldrich.

- Google Patents. (n.d.). NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure .... Google Patents.

- Guidechem. (n.d.). This compound 28770-01-6 India. Guidechem.

- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.

- Benchchem. (2025). Application Notes and Protocols: Chiral Oxazolidinones in Asymmetric Synthesis. Benchchem.

- Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6, 30498-30551.

- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.

- Benchchem. (2025). Technical Support Center: 2-(Benzo[d]isoxazol-3-yl)ethanol Purification. Benchchem.

Sources

- 1. Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines – Chiralpedia [chiralpedia.com]

- 2. nbinno.com [nbinno.com]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. 28770-01-6 CAS MSDS (3-Oxazolidineethanol,2-(1-methylethyl)-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound | 28770-01-6 [sigmaaldrich.com]

- 9. 2-Isopropyl-1,3-oxazolidine-3-ethanol | C8H17NO2 | CID 120043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Oxazolidine - Wikipedia [en.wikipedia.org]

- 12. Scientific Research Publishing [scirp.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Thieno[2,3-b]pyridine Core for Drug Discovery Professionals

Subject: An In-depth Technical Guide on the Thieno[2,3-b]pyridine Core: Synthesis, Properties, and Therapeutic Applications

This guide provides a comprehensive overview of the thieno[2,3-b]pyridine scaffold, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, synthetic routes, and its burgeoning role in the development of novel therapeutics, particularly in oncology. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their work.

The Thieno[2,3-b]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The thieno[2,3-b]pyridine core is a bicyclic heteroaromatic system where a thiophene ring is fused to a pyridine ring.[1] This fusion of an electron-rich thiophene and an electron-deficient pyridine ring results in a unique electronic distribution that underpins its diverse biological activities.[1] The core structure is achiral and planar, which can lead to strong intermolecular interactions.[2][3]

The numbering of the atoms in the ring system is crucial for discussing substituted derivatives, which are the primary focus of drug discovery efforts. The nitrogen atom in the pyridine ring and the sulfur atom in the thiophene ring are key features that can influence the molecule's interaction with biological targets.[1]

Below is a diagram of the core thieno[2,3-b]pyridine structure.

Caption: Core chemical structure of thieno[2,3-b]pyridine.

Physicochemical Properties and Drug Development Challenges

The physicochemical properties of thieno[2,3-b]pyridine derivatives are heavily influenced by their substituents. However, a common characteristic of this class of compounds is their high planarity, which can lead to strong crystal packing through π-stacking interactions.[2] This often results in high melting points and, critically for drug development, poor aqueous solubility.[2][4]

| Property | Typical Value/Characteristic | Reference |

| Molecular Formula | C₇H₅NS (unsubstituted) | [3][5] |

| Molecular Weight | 135.19 g/mol (unsubstituted) | [3][5] |

| Appearance | Colorless to pale yellow solid | [1] |

| Solubility | Generally poor in aqueous solutions, a significant challenge for drug development. | [2][4] |

| Chemical Nature | Aromatic, stable heterocyclic compound. The pyridine nitrogen provides a site for basicity. | [1] |

The issue of poor solubility is a major hurdle in translating potent thieno[2,3-b]pyridine derivatives into viable drug candidates. To address this, researchers have explored the synthesis of "prodrug-like" analogues.[2] This strategy involves the addition of bulky, cleavable groups, such as esters or carbonates, to disrupt the planarity and crystal packing of the molecule, thereby improving solubility.[2]

Synthesis of the Thieno[2,3-b]pyridine Scaffold

A variety of synthetic routes to the thieno[2,3-b]pyridine core have been developed. One of the most common and versatile is the Gewald reaction, which is a multi-component reaction that assembles the thiophene ring onto a pre-existing pyridine precursor. Other methods include cascade synthesis through intramolecular cyclization.[6]

Below is a representative, step-by-step protocol for the synthesis of a substituted thieno[2,3-b]pyridine derivative, adapted from methodologies described in the literature.[7]

Protocol: Synthesis of a 3-Amino-2-carboxamido-thieno[2,3-b]pyridine Derivative

-

Step 1: Formation of the Enolate Salt. A variably substituted cycloalkanone is reacted with an excess of ethyl formate in the presence of a strong base, such as freshly prepared sodium ethoxide, to form the corresponding enolate salt. This reaction is typically carried out in a suitable organic solvent like ethanol.

-

Step 2: Gewald Reaction. The enolate salt from Step 1 is then subjected to a Gewald reaction. This involves reacting the enolate with elemental sulfur and a cyanoacetamide derivative (e.g., 2-cyano-N-phenylacetamide) in a suitable solvent, often with a catalytic amount of a base like morpholine. The mixture is heated to reflux to drive the reaction to completion.

-

Step 3: Work-up and Purification. After the reaction is complete, the mixture is cooled, and the product is typically precipitated by the addition of water or a non-polar solvent. The crude product is then collected by filtration and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to yield the desired 3-amino-2-carboxamido-thieno[2,3-b]pyridine derivative.

The following diagram illustrates the general workflow for the synthesis and evaluation of thieno[2,3-b]pyridine derivatives.

Caption: General workflow for the synthesis and evaluation of thieno[2,3-b]pyridine derivatives.

Mechanism of Action and Therapeutic Applications

Thieno[2,3-b]pyridine derivatives have demonstrated a broad range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[8][9] Their anticancer properties are particularly well-documented, with studies showing efficacy against various cancer cell lines, including those from prostate, cervical, and breast cancers.[10][11][12]

A key mechanism of action for the anticancer effects of many thieno[2,3-b]pyridines is the inhibition of phosphoinositide phospholipase C (PI-PLC).[2][13] PI-PLC is an enzyme that plays a crucial role in cellular signaling pathways involved in cell growth, differentiation, and motility.[13] Its upregulation in many cancers makes it an attractive therapeutic target.[2]

The inhibitory action of thieno[2,3-b]pyridines on PI-PLC disrupts downstream signaling, leading to a cascade of events that culminate in cancer cell death. These events often include:

-

G2/M Cell Cycle Arrest: The compounds halt the cell cycle in the G2/M phase, preventing cell division.[11][12]

-

Apoptosis: They induce programmed cell death, a key mechanism for eliminating cancerous cells.[10][11]

-

Multinucleation: The compounds can cause the formation of cells with multiple nuclei, a sign of mitotic catastrophe.[11][12]

The following diagram illustrates the proposed mechanism of action involving PI-PLC inhibition.

Caption: Proposed mechanism of action for anticancer thieno[2,3-b]pyridines via PI-PLC inhibition.

It is important to note that thieno[2,3-b]pyridines are often multi-targeting compounds, exhibiting a polypharmacological profile.[11] Besides PI-PLC, they have been shown to inhibit other important targets such as tyrosyl-DNA phosphodiesterase 1 (TDP1), a DNA repair enzyme, and c-Src kinase.[7][9] This multi-targeting ability may contribute to their potent anticancer effects and their potential to overcome chemoresistance.[7]

Experimental Protocol: Assessing Cytotoxicity

A fundamental step in the evaluation of new thieno[2,3-b]pyridine derivatives is to determine their cytotoxicity against cancer cell lines. The MTT assay is a widely used colorimetric assay for this purpose.[10]

Protocol: MTT Cell Viability Assay

-

Cell Seeding: Cancer cells (e.g., HeLa, SiHa) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[10]

-

Compound Treatment: The thieno[2,3-b]pyridine derivatives, dissolved in a suitable solvent like DMSO, are added to the wells at a range of concentrations. A vehicle control (DMSO alone) is also included. The cells are then incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).[10]

-

MTT Addition: After the incubation period, the media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for a few hours.

-

Formazan Solubilization: During the incubation, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized detergent solution) is then added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The results are often expressed as a percentage of cell viability compared to the vehicle control, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Conclusion

The thieno[2,3-b]pyridine scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its derivatives have demonstrated potent and diverse biological activities, particularly in the realm of oncology. While challenges such as poor aqueous solubility need to be addressed, ongoing research into prodrug strategies and a deeper understanding of their polypharmacological mechanisms of action continue to fuel interest in this compound class. For drug discovery and development teams, the thieno[2,3-b]pyridine core offers a promising starting point for the design of next-generation therapeutics.

References

- Current time information in Los Angeles, CA, US. (n.d.). Google.

-

Synthesis and Cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine Derivatives. (2014). European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and modification on the thieno[8][14]pyridine scaffold. (n.d.). ResearchGate. Retrieved from [Link]

-

Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential. (2023). International Journal of Molecular Sciences. Retrieved from [Link]

-

Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. (2023). RSC Medicinal Chemistry. Retrieved from [Link]

-

Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [H-3]Glycine binding to the N-methyl-D-aspartate (NMDA) receptor. (n.d.). ResearchGate. Retrieved from [Link]

-

Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. (2022). Endocrine Oncology. Retrieved from [Link]

-

Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. (n.d.). Europe PMC. Retrieved from [Link]

-

Cascade Synthesis of Thieno[2,3-b]pyridines by Using Intramolecular Cyclization Reactions of 3-Cyano-2-(organylmethylthio)pyridines. (n.d.). ResearchGate. Retrieved from [Link]

-

Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. (2022). Molecules. Retrieved from [Link]

-

Thieno(2,3-b)pyridine. (n.d.). PubChem. Retrieved from [Link]

-

Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. (2022). National Center for Biotechnology Information. Retrieved from [Link]

-

Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

-

Thieno[2,3-b]pyridine-2-carboxamide. (n.d.). PubChem. Retrieved from [Link]

-

THIENO(2,3-B)PYRIDINE. (n.d.). precisionFDA. Retrieved from [Link]

-

Thieno[2,3-b]pyridine-3-sulfonamide. (n.d.). PubChem. Retrieved from [Link]

-

The structures of the thieno[2,3-b]pyridine derivatives 1–6. (n.d.). ResearchGate. Retrieved from [Link]

-

Chemical structure of thieno[2,3-b]pyridine scaffold. (n.d.). ResearchGate. Retrieved from [Link]

-

Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and pharmacological evaluation of thieno[2,3-b]pyridine derivatives as novel c-Src inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. CAS 272-23-1: Thieno[2,3-b]pyridine | CymitQuimica [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. GSRS [precision.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thieno(2,3-b)pyridine | C7H5NS | CID 289928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eo.bioscientifica.com [eo.bioscientifica.com]

- 12. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-(2-isopropyloxazolidin-3-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The structural elucidation of chiral molecules is a cornerstone of modern drug development and materials science. 2-(2-isopropyloxazolidin-3-yl)ethanol, a chiral amino alcohol, presents a unique spectroscopic challenge requiring a multi-technique approach for unambiguous characterization. This guide provides an in-depth, field-proven methodology for acquiring, interpreting, and validating the spectroscopic data of this molecule. We will delve into the causality behind experimental choices in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The protocols herein are designed as self-validating systems to ensure the highest degree of scientific integrity, grounded in authoritative standards set forth by the International Union of Pure and Applied Chemistry (IUPAC).

Introduction: The Significance of Chiral Amino Alcohols

Chiral 1,2-amino alcohols are critical structural motifs in a vast array of pharmaceuticals and natural products.[1][2] Their stereochemistry often dictates biological activity, making rigorous structural confirmation paramount. The target molecule, this compound, combines the features of a tertiary amine, a cyclic ether (oxazolidine), and a primary alcohol. This intricate assembly necessitates a sophisticated analytical strategy to assign every atom and confirm stereochemistry. This guide will use this molecule as a case study to demonstrate a comprehensive workflow for structural verification.

The Spectroscopic Triad: A Multi-Faceted Approach

No single spectroscopic technique is sufficient for complete structural elucidation. We will employ a triad of methods—NMR, MS, and IR—to build a complete, validated picture of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework and connectivity.

-

Mass Spectrometry (MS): Determines the molecular weight and provides clues to the structure through fragmentation analysis.[3][4]

-

Infrared (IR) Spectroscopy: Identifies the key functional groups present in the molecule.

The logical workflow for characterizing a novel compound like this compound is a systematic process of data acquisition and interpretation.

Figure 1: High-level workflow for the structural elucidation of a novel chiral compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR is arguably the most powerful tool for determining the structure of an organic molecule. We will utilize a suite of experiments to map out the atomic connectivity.

Experimental Protocol: NMR Sample Preparation

The quality of your NMR spectrum is directly dependent on the quality of your sample preparation.[5]

Objective: To prepare a high-quality, particle-free solution of the analyte in a deuterated solvent for NMR analysis.

Methodology:

-

Glassware Cleaning: Ensure the NMR tube is meticulously clean. A standard protocol involves rinsing with acetone, followed by deionized water, and a final acetone rinse, then drying in a vacuum oven.[6]

-

Sample Weighing: Accurately weigh 5-10 mg of purified this compound.

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable choice for this molecule due to its good dissolving power for amino alcohols and its relatively simple residual solvent peak. Solutions for NMR should be prepared using a deuterated solvent to avoid large solvent signals in the ¹H NMR spectrum.[7][8]

-

Dissolution: Dissolve the sample in approximately 0.6 mL of CDCl₃.

-

Filtration: Filter the sample solution through a pipette with a small, tight plug of glass wool directly into the NMR tube to remove any particulate matter.[5]

-

Referencing: The CDCl₃ should contain a small amount of tetramethylsilane (TMS) as an internal reference standard, set to 0.00 ppm.[9]

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons through spin-spin splitting.

Predicted ¹H NMR Data:

| Atom(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| OH | ~1.5-3.0 | Broad Singlet (br s) | 1H | Exchangeable proton, chemical shift is concentration and temperature dependent. |

| CH(CH₃)₂ | ~0.90 | Doublet (d) | 6H | Diastereotopic methyl groups of the isopropyl moiety. |

| CH(CH₃)₂ | ~1.7-1.9 | Multiplet (m) | 1H | Methine proton of the isopropyl group, split by adjacent methyls and methine. |

| N-CH₂-CH₂-OH | ~2.5-2.8 | Multiplet (m) | 2H | Methylene group adjacent to the nitrogen. |

| N-CH₂-CH₂-OH | ~3.6-3.8 | Multiplet (m) | 2H | Methylene group adjacent to the hydroxyl group, deshielded by oxygen. |

| O-CH₂-N | ~3.8-4.0 | Multiplet (m) | 2H | Methylene group in the oxazolidine ring adjacent to oxygen. |

| N-CH-O | ~4.1-4.3 | Multiplet (m) | 1H | Methine proton in the oxazolidine ring, deshielded by both N and O. |

Note: These are predictions based on typical chemical shifts for similar functional groups. Machine learning algorithms can provide more refined predictions.[10][11]

¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.

Predicted ¹³C NMR Data:

| Atom(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| CH(C H₃)₂ | ~18-20 | Isopropyl methyl carbons. |

| C H(CH₃)₂ | ~30-32 | Isopropyl methine carbon. |

| N-C H₂-CH₂-OH | ~55-58 | Methylene carbon adjacent to nitrogen. |

| N-CH₂-C H₂-OH | ~60-63 | Methylene carbon adjacent to the hydroxyl group. |

| N-C H₂-CH-O | ~50-55 | Methylene carbon in the oxazolidine ring adjacent to nitrogen. |

| O-C H₂-N | ~70-75 | Methylene carbon in the oxazolidine ring adjacent to oxygen. |

| N-C H-O | ~90-95 | Methine carbon in the oxazolidine ring between N and O. |

Note: ¹³C NMR chemical shift prediction can be aided by specialized software and databases.[12][13][14]

2D NMR: Connecting the Pieces

To definitively assign the ¹H and ¹³C signals, 2D NMR experiments are essential.

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through 2 or 3 bonds.[15] It is invaluable for tracing out spin systems within the molecule. For instance, a cross-peak between the isopropyl methine proton and the isopropyl methyl protons would be expected.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to.[16] It allows for the unambiguous assignment of carbon signals based on their attached, and already assigned, protons.

Figure 2: Workflow for structural assignment using 1D and 2D NMR data.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS provides the molecular weight of a compound by ionizing it and measuring its mass-to-charge (m/z) ratio.[3][4][17]

Experimental Protocol: MS Analysis

Objective: To determine the accurate molecular mass and observe characteristic fragmentation patterns.

Methodology:

-

Ionization Technique: Electrospray Ionization (ESI) is a "soft" ionization technique well-suited for this molecule, as it is likely to produce a strong signal for the protonated molecular ion [M+H]⁺.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Analysis: Infuse the sample into the ESI source. Acquire a high-resolution mass spectrum to obtain an accurate mass measurement.

Data Interpretation

-

Molecular Ion: The molecular formula of this compound is C₉H₁₉NO₂. The molecular weight is 173.25 g/mol . The high-resolution mass spectrum should show a prominent ion at an m/z corresponding to [C₉H₁₉NO₂ + H]⁺ = 174.1494. The presence of a single nitrogen atom means the molecular ion peak will have an odd mass, consistent with the Nitrogen Rule.[18][19]

-

Fragmentation: The most common fragmentation pathway for amines is alpha-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom.[18] Expected fragments would include the loss of the ethanol side chain or cleavage within the oxazolidine ring.

Predicted Key Fragments:

| m/z Value | Possible Fragment Structure | Rationale |

| 114 | [M - CH₂CH₂OH]⁺ | Loss of the hydroxyethyl group via cleavage of the N-C bond. |

| 100 | [M - Isopropyl]⁺ | Cleavage and loss of the isopropyl group. |

| 73 | [CH₂(OH)CH₂NH₂]⁺ | Fragment corresponding to the ethanolamine side chain. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[20]

Experimental Protocol: ATR-IR

Objective: To obtain an infrared spectrum identifying the key functional groups.

Methodology:

-

Technique: Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation.

-

Sample Application: Place a small amount of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

Data Interpretation

The IR spectrum will show characteristic absorption bands corresponding to the vibrations of specific bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3400 (broad) | O-H stretch | Alcohol |

| ~2960-2850 | C-H stretch | Aliphatic (CH, CH₂, CH₃) |

| ~1250-1020 | C-N stretch | Tertiary Amine[21] |

| ~1150-1050 | C-O stretch | Alcohol/Ether |

The most prominent feature will be the broad O-H stretch from the alcohol group.[20] The absence of N-H stretching bands in the 3300-3500 cm⁻¹ region confirms the tertiary nature of the amine.[21]

Conclusion: A Validated Structural Dossier

By systematically applying NMR (¹H, ¹³C, COSY, HSQC), Mass Spectrometry, and IR Spectroscopy, a complete and validated structural dossier for this compound can be compiled. The ¹H and ¹³C NMR data, assigned with the aid of COSY and HSQC, provide the core carbon-hydrogen framework. High-resolution mass spectrometry confirms the elemental composition, and its fragmentation pattern aligns with the structure established by NMR. Finally, IR spectroscopy provides rapid confirmation of the key alcohol and tertiary amine functional groups. This multi-technique, self-validating approach ensures the highest level of confidence in the structural elucidation, a critical requirement for research, development, and regulatory submission. All data should be managed and reported according to FAIR (Findable, Accessible, Interoperable, and Reusable) data principles to ensure its long-term value.[22][23][24]

References

- BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Characterization of Chiral Amino Alcohols.

- Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.

- HSC Chemistry. (2024). Understanding Mass Spectrometry for Organic Compound Analysis.

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- IUPAC. (n.d.). Data exchange standard for near infrared spectra and general spectroscopic calibration data types.

- Chemistry LibreTexts. (2024). Spectroscopy of Amines.

- PREMIER Biosoft. (n.d.). Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications.

- ACS Publications. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- ResearchGate. (2025). Structure validation in computer-supported structure elucidation: 13C NMR shift predictions for steroids.

- Western University. (n.d.). NMR Sample Preparation.

- University of Calgary. (n.d.). IR: amines.

- University of Glasgow. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.

- ChemRxiv. (2022). IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles.

- Doc Brown's Chemistry. (n.d.). propan-2-ol low high resolution H-1 proton nmr spectrum.

- Chemistry LibreTexts. (2019). Mass Spectrometry.

- IUPAC. (n.d.). Development of a Standard for FAIR Data Management of Spectroscopic Data.

- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).

- RSC Publishing. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes.

- University of Minnesota. (n.d.). NMR Sample Preparation.

- Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes.

- Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.

- University of Alberta. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning.

- Chemistry LibreTexts. (2023). Interpreting 2-D NMR Spectra.

- ResearchGate. (2019). Prediction of RON and MON of gasoline-ethanol using 1H NMR spectroscopy.

- NIH. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality.

- Doc Brown's Chemistry. (n.d.). mass spectrum of N-methylethanamine.

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

- ResearchGate. (n.d.). FTIR ATR spectra from sample set of MEA standard solutions.

- Ingenta Connect. (2022). IUPAC specification for the FAIR management of spectroscopic data.

- University of Wisconsin-Madison. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.

- CASPRE. (n.d.). 13C NMR Predictor.

- RSC Publishing. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hscprep.com.au [hscprep.com.au]

- 4. fiveable.me [fiveable.me]

- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 6. organomation.com [organomation.com]

- 7. publish.uwo.ca [publish.uwo.ca]

- 8. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 9. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 11. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Visualizer loader [nmrdb.org]

- 14. CASPRE [caspre.ca]

- 15. emerypharma.com [emerypharma.com]

- 16. web.uvic.ca [web.uvic.ca]

- 17. premierbiosoft.com [premierbiosoft.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. whitman.edu [whitman.edu]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. orgchemboulder.com [orgchemboulder.com]

- 22. chemrxiv.org [chemrxiv.org]

- 23. iupac.org [iupac.org]

- 24. IUPAC specification for the FAIR management of spectroscopic data...: Ingenta Connect [ingentaconnect.com]

An In-depth Technical Guide to the Solubility of 2-(2-isopropyloxazolidin-3-yl)ethanol in Organic Solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(2-isopropyloxazolidin-3-yl)ethanol, a chiral auxiliary of significant interest in asymmetric synthesis and drug development. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document delineates a dual approach to understanding and quantifying the solubility of this compound. We present a theoretical framework based on Hansen Solubility Parameters (HSP) to predict solubility in a range of common organic solvents, complemented by a detailed, field-proven experimental protocol for the empirical determination of solubility using UV-Vis spectroscopy. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize processes involving this compound.

Introduction: The Pivotal Role of Solubility in the Application of this compound

This compound, a member of the oxazolidinone class of chiral auxiliaries, serves as a cornerstone in modern asymmetric synthesis. Its utility in establishing stereocenters with high diastereoselectivity is well-documented. However, the efficiency of synthetic transformations, subsequent purification, and ultimate formulation of active pharmaceutical ingredients (APIs) are intrinsically linked to the solubility of this key reagent. A thorough understanding of its behavior in various organic solvents is paramount for:

-

Reaction Optimization: Ensuring homogeneity for consistent reaction rates and predictable outcomes.

-

Process Scalability: Designing robust and reproducible synthetic routes for large-scale production.

-

Purification Strategies: Selecting appropriate solvents for crystallization, chromatography, and extraction.

-

Formulation Development: Identifying suitable solvent systems for preclinical and clinical drug formulations.

This guide addresses the conspicuous absence of comprehensive solubility data for this compound in the public domain by providing both predictive insights and a practical framework for its determination.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is qualitatively useful but lacks the quantitative predictive power required for rigorous scientific and industrial applications. The Hansen Solubility Parameter (HSP) model offers a more nuanced, three-dimensional approach to predicting solubility by deconstructing the total cohesive energy density of a substance into three components[1]:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

The closer the HSP values of a solute and a solvent are in this three-dimensional space, the higher the likelihood of dissolution.

Estimated Hansen Solubility Parameters for this compound

In the absence of experimentally determined HSP values for this compound, we have employed a group contribution method to estimate these parameters. This method calculates the HSP based on the summation of contributions from the individual functional groups within the molecule[2][3].

The molecular structure of this compound (C8H17NO2) was dissected into its constituent functional groups, and their respective contributions to the dispersion, polar, and hydrogen bonding parameters were summed.

Figure 2: Experimental Workflow for Solubility Determination.

Step-by-Step Methodology:

-

Instrumentation and Parameters:

-

A dual-beam UV-Vis spectrophotometer is recommended.

-

Quartz cuvettes with a 1 cm path length should be used.

-

The wavelength of maximum absorbance (λmax) for this compound should be determined by scanning a dilute solution (e.g., in ethanol) from 200-400 nm. Based on structurally similar compounds, a λmax in the range of 210-230 nm is anticipated. All subsequent absorbance measurements will be performed at this λmax.

-

-

Preparation of Calibration Curve:

-

Accurately prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., ethanol or dichloromethane).

-

Perform a series of serial dilutions to create at least five calibration standards of known concentrations.

-

Measure the absorbance of each standard at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin. A linear regression analysis should yield a coefficient of determination (R²) of ≥ 0.99.

-

-

Sample Preparation and Equilibration:

-

In a series of sealed vials, add an excess amount of this compound to a known volume of each organic solvent to be tested. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibrate the vials at a constant temperature (e.g., 25 °C) in a shaking incubator or with constant stirring for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, centrifugation followed by withdrawal of the supernatant, or filtration through a syringe filter (compatible with the solvent) is recommended.

-

If necessary, dilute the saturated solution with the corresponding pure solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the (diluted) saturated solution at the λmax.

-

-

Data Analysis and Calculation:

-

Using the equation of the line from the calibration curve, calculate the concentration of this compound in the (diluted) saturated solution.

-

If a dilution was performed, multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Concluding Remarks and Future Directions

This guide provides a robust framework for understanding and quantifying the solubility of this compound in organic solvents. The theoretical predictions using Hansen Solubility Parameters offer a valuable starting point for solvent screening, while the detailed experimental protocol using UV-Vis spectroscopy provides a reliable method for obtaining precise quantitative data.

For researchers in drug development, the application of these principles can lead to more efficient process optimization, improved purification strategies, and the rational design of formulations. It is recommended that the estimated HSP values presented herein be refined with experimental data to further enhance the predictive accuracy of the model for this important chiral auxiliary.

References

-

Stefanis, E., & Panayiotou, C. (2008). A New Group-Contribution Method for the Estimation of Hansen Solubility Parameters of Pure Organic Compounds. International Journal of Thermophysics, 29(2), 568-585. [Link]

-

Justo, J., et al. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(10), 14356-14363. [Link]

-

PubChem. (n.d.). 2-Isopropyl-1,3-oxazolidine-3-ethanol. National Center for Biotechnology Information. [Link]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

-

Abbott, S. (n.d.). HSP Basics. Hansen Solubility Parameters. [Link]

-

Wikipedia. (2023). Hansen solubility parameter. [Link]

Sources

2-(2-isopropyloxazolidin-3-yl)ethanol safety and handling

An In-depth Technical Guide to the Safe Handling of 2-(2-isopropyloxazolidin-3-yl)ethanol

Introduction: Navigating the Chemistry and Risks of a Modern Chiral Auxiliary

In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is often exclusive to a single enantiomer, while its mirror image may be inactive or, in some cases, induce harmful effects.[1][2] Chiral auxiliaries are indispensable tools in this pursuit, acting as temporary stereogenic guides to control the stereochemical outcome of a reaction, after which they can be removed and often recycled.[3]

This compound (CAS No. 28770-01-6) is a member of the oxazolidine family, a class of compounds recognized for their utility as versatile scaffolds in medicinal chemistry and as effective chiral auxiliaries.[4][5] While its specific applications are tailored to advanced asymmetric synthesis, its handling necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide is designed for researchers, scientists, and drug development professionals who work with this and structurally similar compounds. It moves beyond a simple recitation of data sheet information, providing a deep, scientifically-grounded framework for risk assessment and safe handling. The objective is not merely to list procedures, but to explain the causality behind them, empowering scientists to build a culture of proactive safety and experimental integrity.

Section 1: Hazard Identification and Risk Profile

A comprehensive understanding of a chemical's intrinsic properties is the foundation of any safety protocol. This section details the known hazard profile of this compound, based on available GHS (Globally Harmonized System) classifications and data from analogous chemical structures.

Systematic Identification and Physicochemical Properties

A clear identification of the substance is crucial for accurate safety management.

| Property | Value | Source |

| Chemical Name | This compound | [6][7] |

| Synonyms | 2-Isopropyl-1,3-oxazolidine-3-ethanol | [6] |

| CAS Number | 28770-01-6 | [6][8] |

| Molecular Formula | C₈H₁₇NO₂ | [6][9] |

| Molecular Weight | 159.23 g/mol | [8][9] |

| Physical Form | Liquid | [6][8] |

| Boiling Point | 241.8 ± 25.0 °C (Predicted) | [9][10] |

| Density | 1.007 ± 0.06 g/cm³ (Predicted) | [9] |

| Storage | Sealed in dry, room temperature conditions | [8][9] |

GHS Classification and Toxicological Profile

Aggregated GHS information from suppliers provides a clear warning of the primary hazards associated with this compound.[6]

| GHS Element | Classification | Description |

| Pictogram | GHS07 (Exclamation Mark)[8] | |

| Signal Word | Warning | [8] |

| Hazard Statements | H302 | Harmful if swallowed.[6][8] |

| H315 | Causes skin irritation.[8] | |

| H319 | Causes serious eye irritation.[8][11] | |

| H335 | May cause respiratory irritation.[8] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[8][11] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][12] |

Expert Analysis of Toxicological Profile:

-

Oral Toxicity (H302): "Harmful if swallowed" indicates that accidental ingestion of even small quantities could lead to significant adverse health effects. This underscores the critical importance of prohibiting eating, drinking, and smoking in laboratory areas and practicing meticulous personal hygiene.[11]

-

Skin and Eye Irritation (H315 & H319): The oxazolidine class of compounds is known to have the potential for irritation.[13] Direct contact with the skin can cause redness, inflammation, or dermatitis.[13] The risk of "serious eye irritation" is a primary concern; splashes can cause significant, potentially lasting damage.[13] This mandates the stringent use of appropriate eye and face protection.

-

Respiratory Irritation (H335): Inhalation of vapors or aerosols may irritate the respiratory tract, leading to coughing or shortness of breath. All handling of the liquid should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize vapor concentration in the breathing zone.[14]

Section 2: The Logic of Proactive Safety - Core Principles

Effective safety is not a checklist but a mindset grounded in established principles. The following hierarchy of controls provides a systematic approach to minimizing risk, from the most effective method (elimination) to the last line of defense (PPE).

Caption: The Hierarchy of Controls, from most to least effective.

Causality Behind the Controls:

-

Engineering Controls (Chemical Fume Hood): This is the most critical control measure. A fume hood contains vapors and aerosols, preventing them from entering the laboratory atmosphere and the user's breathing zone.[12][14] This directly mitigates the respiratory irritation hazard (H335).

-

Administrative Controls (SOPs): Standard Operating Procedures ensure that all users handle the material in a consistent, pre-approved, and safe manner. They are a formal documentation of the risk assessment and define the procedural steps that minimize exposure.

-

Personal Protective Equipment (PPE): PPE is essential but should never be the sole means of protection. It serves to protect from accidental contact. The choice of PPE must be specific to the hazards of the chemical.

Section 3: Standard Operating Procedures (SOPs)

The following protocols are designed to be self-validating systems for the safe handling of this compound.

SOP 1: General Laboratory Handling and Use

This protocol covers the transfer and use of the chemical in a typical synthetic chemistry workflow.

-

Preparation:

-

Verify that a chemical fume hood is certified and functioning correctly.

-

Ensure an appropriate spill kit, safety shower, and eyewash station are accessible and unobstructed.

-

Don all required PPE as specified in Section 4.

-

-

Aliquotting and Transfer:

-

Perform all transfers of the liquid within the fume hood.[12]

-

Ground and bond containers when transferring larger quantities to prevent static discharge, especially if a flammable solvent is present.[14][15]

-

Use only compatible, clean, and dry glassware or syringes.

-

Keep the primary container tightly sealed when not in use to prevent atmospheric moisture absorption and vapor release.[15][16]

-

-

Reaction Setup:

-

When adding the reagent to a reaction vessel, do so slowly and in a controlled manner.

-

If the reaction is exothermic, ensure adequate cooling is in place before addition.

-

-

Post-Handling:

-

Thoroughly clean the external surfaces of any containers before removing them from the fume hood.

-

Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[11][16]

-

Decontaminate any reusable equipment (e.g., syringes, glassware) according to laboratory procedures.

-

SOP 2: Spill and Emergency Response

A clear, pre-defined plan is critical for managing accidental releases effectively.

Caption: A decision tree for responding to a chemical spill.

Spill Response Steps:

-

Small Spill (Contained within a fume hood):

-

Alert personnel in the immediate vicinity.

-

Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow) to contain and soak up the liquid.[14]

-

Using non-sparking tools, carefully collect the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal.[15][17]

-

Clean the spill area with an appropriate solvent and decontaminating solution.

-

-

Large Spill (or any spill outside of a fume hood):

-

Immediately alert all personnel and evacuate the laboratory.

-

If safe to do so, close the laboratory door to contain vapors.

-

Contact your institution's emergency response team (e.g., Environmental Health & Safety) and provide them with the chemical name and spill details. Do not attempt to clean up a large spill without specialized training and equipment.

-

SOP 3: Waste Disposal

Chemical waste must be handled in a manner that ensures safety and environmental compliance.

-

Liquid Waste: Collect all waste containing this compound in a designated, sealed, and properly labeled hazardous waste container. The container should be compatible with the chemical and any solvents used.

-

Solid Waste: All contaminated materials (gloves, absorbent pads, paper towels, etc.) must be disposed of as solid hazardous waste. Place these items in a separate, labeled container.

-

Never dispose of this chemical down the drain.[12]

Section 4: Personal Protective Equipment (PPE) Specification

The following table outlines the minimum PPE requirements for handling this compound.

| Task | Required PPE | Specification and Rationale |

| All Handling Operations | Eye Protection | Chemical splash goggles or a full-face shield.[14] Standard safety glasses do not provide adequate protection from splashes. |

| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). Inspect gloves for tears or holes before each use.[15] Remove gloves using a technique that avoids skin contamination and wash hands immediately after. | |

| Body Protection | Flame-resistant laboratory coat, fully buttoned. | |

| Footwear | Closed-toe shoes made of a chemically resistant material. |

Section 5: Emergency First Aid Procedures

Immediate and appropriate first aid can significantly reduce the severity of an injury from chemical exposure.

-

Inhalation: Immediately move the affected person to fresh air.[16] If breathing is difficult or they feel unwell, seek immediate medical attention.[17]

-

Skin Contact: Remove all contaminated clothing immediately while under a safety shower.[16] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[16][17] Remove contact lenses if present and easy to do.[16] Seek immediate medical attention regardless of the severity of symptoms.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[14] Seek immediate medical attention.

Conclusion

This compound is a valuable tool in modern organic synthesis, but its utility is matched by its potential hazards. A safety-first approach, rooted in the principles of risk assessment, hierarchy of controls, and strict adherence to established protocols, is non-negotiable. By understanding not just what to do, but why we do it, researchers can ensure that scientific advancement and personal safety proceed hand-in-hand. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) from your supplier before commencing work.

References

-

National Industrial Chemicals Notification and Assessment Scheme. (2018, October 26). Substituted Oxazolidines: Human health tier II assessment. Retrieved from [Link]

-

Univar Solutions. SAFETY DATA SHEET. Retrieved from [Link]

-

Chemos GmbH & Co. KG. Safety Data Sheet: 2-Oxazolidinone. Retrieved from [Link]

-

S. A. G. Reddy. (2025, November 25). Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. Retrieved from [Link]

-

Maxill. (2021, April 27). SAFETY DATA SHEET. Retrieved from [Link]

-

PubChem. 2-Isopropyl-1,3-oxazolidine-3-ethanol. Retrieved from [Link]

-

PubMed. Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Retrieved from [Link]

-

AbacipharmTech. This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Retrieved from [Link]

-

Wikipedia. Chiral auxiliary. Retrieved from [Link]

-

National Center for Biotechnology Information. The Significance of Chirality in Drug Design and Development. Retrieved from [Link]

-

National Center for Biotechnology Information. Oxazolidinones as versatile scaffolds in medicinal chemistry. Retrieved from [Link]

-

ResearchGate. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Retrieved from [Link]

-

National Center for Biotechnology Information. Synthesis and crystal structure of 3-(2-{3-[2-(2-oxooxazolidin-3-yl)ethoxy]quinoxalin-2-yloxy}ethyl)oxazolidin-2-one. Retrieved from [Link]

Sources

- 1. Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines – Chiralpedia [chiralpedia.com]

- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 4. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Isopropyl-1,3-oxazolidine-3-ethanol | C8H17NO2 | CID 120043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. This compound | 28770-01-6 [sigmaaldrich.com]

- 9. 28770-01-6 CAS MSDS (3-Oxazolidineethanol,2-(1-methylethyl)-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

- 11. chemos.de [chemos.de]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 14. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 15. fishersci.co.uk [fishersci.co.uk]

- 16. fishersci.com [fishersci.com]

- 17. phi.com [phi.com]

An In-depth Technical Guide to 2-(2-isopropyloxazolidin-3-yl)ethanol: Synthesis, Commercial Availability, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-isopropyloxazolidin-3-yl)ethanol, registered under CAS Number 28770-01-6, is a heterocyclic compound belonging to the oxazolidine class. These scaffolds are of significant interest in medicinal chemistry and materials science due to their versatile chemical nature. Oxazolidine derivatives are integral components of various pharmaceuticals, including the linezolid class of antibiotics, and serve as valuable chiral auxiliaries in asymmetric synthesis.[1][2] This guide provides a comprehensive overview of the synthesis, commercial availability, chemical properties, and potential applications of this compound, with a focus on its relevance to drug discovery and development. The ability of oxazolidines to function as prodrugs, enhancing the bioavailability and delivery of β-amino alcohols and carbonyl-containing drugs, further underscores their pharmaceutical importance.[1]

Chemical Profile and Properties

Structure and Nomenclature:

-

IUPAC Name: this compound[3]

-

Synonyms: N-(2-Hydroxyethyl)-2-isopropyloxazolidine, 2-Isopropyl-1,3-oxazolidine-3-ethanol[3]

-

CAS Number: 28770-01-6[3]

-

Molecular Formula: C₈H₁₇NO₂[3]

-

Molecular Weight: 159.23 g/mol [3]

Physicochemical Properties:

| Property | Value | Source |

| Physical Form | Colorless to yellow liquid | [4] |

| Boiling Point | 94 °C (at 2 mmHg) | [5] |

| Purity | Typically >97% | [4] |

| Storage Temperature | Refrigerator | [4] |

Synthesis and Manufacturing